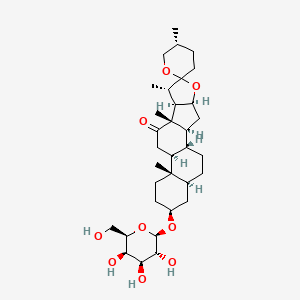

Agavoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Agavoside a belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

化学反応の分析

Hydrolysis of Glycosidic Bonds

The glycosidic linkages in Agavoside A’s sugar moieties are susceptible to hydrolysis under acidic or enzymatic conditions. This reaction cleaves the bonds between the aglycone and sugars, releasing the steroid backbone (e.g., hederagenin) and free sugars (e.g., glucose, rhamnose).

-

Mechanism : Acidic hydrolysis (e.g., HCl) or enzymatic cleavage (e.g., glycosidases) disrupts the glycosidic oxygen bridge.

-

Major Products :

-

Aglycone : Hederagenin or related steroidal sapogenins.

-

Sugars : β-D-glucopyranose, α-L-rhamnopyranose, etc.

-

Oxidation of Hydroxyl Groups

The hydroxyl (-OH) groups on the steroidal nucleus undergo oxidation to form ketones or aldehydes. This reaction alters the compound’s polarity and biological activity.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Example : Oxidation of a secondary alcohol to a ketone.

Reduction of Carbonyl Groups

The carbonyl groups (e.g., ketones) in the aglycone can be reduced to alcohols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Outcome : Conversion of ketones to secondary alcohols, potentially affecting molecular stability.

Reagents and Reaction Conditions

Major Products

-

Sugars : β-D-glucopyranose, α-L-rhamnopyranose, and other oligosaccharides.

-

Oxidized Derivatives : Ketones or aldehydes from oxidized hydroxyl groups.

-

Reduced Derivatives : Alcohols formed from carbonyl group reductions.

Comparison with Similar Compounds

This compound’s reactivity contrasts with related compounds like Agavoside B, which shares a similar aglycone but differs in glycosylation patterns. For example:

特性

CAS番号 |

56857-65-9 |

|---|---|

分子式 |

C33H52O9 |

分子量 |

592.8 g/mol |

IUPAC名 |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-16-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C33H52O9/c1-16-7-10-33(39-15-16)17(2)26-23(42-33)12-22-20-6-5-18-11-19(40-30-29(38)28(37)27(36)24(14-34)41-30)8-9-31(18,3)21(20)13-25(35)32(22,26)4/h16-24,26-30,34,36-38H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,26+,27+,28+,29-,30-,31+,32-,33-/m1/s1 |

InChIキー |

NVCUAFIUMZCPGV-RGIGLGGVSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

異性体SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Agavosid A; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。